5-(2-{Bis[4-(dimethylamino)phenyl]methylidene}hydrazinyl)-4-chloropyridazin-3(2h)-one
Description
This compound features a pyridazinone core substituted with a chlorine atom at position 4 and a hydrazinyl group at position 3. The hydrazinyl moiety is further functionalized with a bis[4-(dimethylamino)phenyl]methylidene group, introducing two electron-rich aromatic rings with dimethylamino substituents. This structure likely enhances solubility and electronic conjugation, making it distinct from simpler pyridazinone derivatives.
Properties
CAS No. |
6954-15-0 |
|---|---|
Molecular Formula |
C21H23ClN6O |
Molecular Weight |
410.9 g/mol |
IUPAC Name |
4-[2-[bis[4-(dimethylamino)phenyl]methylidene]hydrazinyl]-5-chloro-1H-pyridazin-6-one |
InChI |
InChI=1S/C21H23ClN6O/c1-27(2)16-9-5-14(6-10-16)20(15-7-11-17(12-8-15)28(3)4)25-24-18-13-23-26-21(29)19(18)22/h5-13H,1-4H3,(H2,24,26,29) |
InChI Key |
HEJHLLZNNDMCKQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=NNC2=C(C(=O)NN=C2)Cl)C3=CC=C(C=C3)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(Bis(4-(dimethylamino)phenyl)methylene)hydrazinyl)-4-chloropyridazin-3(2H)-one typically involves multiple steps. One common method includes the reaction of 4-chloropyridazin-3(2H)-one with bis(4-(dimethylamino)phenyl)methylenehydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-(2-(Bis(4-(dimethylamino)phenyl)methylene)hydrazinyl)-4-chloropyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted pyridazinone derivatives.
Scientific Research Applications
5-(2-(Bis(4-(dimethylamino)phenyl)methylene)hydrazinyl)-4-chloropyridazin-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 5-(2-(Bis(4-(dimethylamino)phenyl)methylene)hydrazinyl)-4-chloropyridazin-3(2H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity. The pathways involved may include inhibition or activation of specific enzymes, affecting various biochemical processes .
Comparison with Similar Compounds
Research Implications
The bis[4-(dimethylamino)phenyl] group in the target compound likely enhances electronic delocalization and solubility compared to mono-substituted analogs. This could improve its performance in applications such as organic electronics or as a ligand in coordination chemistry. However, the absence of explicit biological or spectroscopic data in the evidence limits direct functional comparisons.
Biological Activity
The compound 5-(2-{Bis[4-(dimethylamino)phenyl]methylidene}hydrazinyl)-4-chloropyridazin-3(2H)-one is a hydrazone derivative with notable biological activities, particularly in the field of cancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including cytotoxic effects, antimicrobial properties, and potential mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is , and its structure features a chloropyridazine ring, which is linked to a bis(dimethylamino)phenylmethylidene hydrazine moiety. This unique structure contributes to its biological activity.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties, particularly against various cancer cell lines.
Cytotoxicity Studies
- Cell Lines Tested : The compound was tested against breast cancer cell line MDA-MB-231 and pancreatic cancer cell line Panc-1.
- EC50 Values :
- Effect on Cell Viability : The compound significantly decreased cell viability in both cell lines, with complete inhibition of colony growth at concentrations as low as 1 μM .
The mechanism by which this compound exerts its anticancer effects appears to involve:
- Induction of apoptosis in cancer cells.
- Disruption of cell cycle progression.
- Inhibition of specific signaling pathways related to tumor growth .
Antimicrobial Activity
In addition to its anticancer properties, the compound has also been evaluated for antimicrobial activity.
- Testing Methodology : Antimicrobial efficacy was assessed using the agar well diffusion method.
- Results : The compound demonstrated significant antimicrobial activity against a range of bacterial strains, although specific MIC (Minimum Inhibitory Concentration) values were not detailed in the available literature .
Case Studies and Research Findings
Several case studies have highlighted the biological activity of this compound:
- A study indicated that derivatives with electron-withdrawing groups, such as chlorine, enhanced cytotoxic effects compared to their counterparts with electron-donating groups .
- Another investigation focused on the structural modifications of hydrazone derivatives and their impact on biological activity, suggesting that specific substitutions can lead to improved efficacy against cancer cell lines .
Summary Table of Biological Activities
| Activity Type | Cell Line Tested | EC50 (μM) | Observations |
|---|---|---|---|
| Anticancer Activity | MDA-MB-231 | 7.3 ± 0.4 | Significant decrease in viability |
| Panc-1 | 10.2 ± 2.6 | Complete inhibition at 1 μM | |
| Antimicrobial Activity | Various bacterial strains | Not specified | Significant antimicrobial effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
